molecular formula C4H2LiNO3 B2884980 Lithium oxazole-2-carboxylate CAS No. 1874176-47-2

Lithium oxazole-2-carboxylate

Cat. No. B2884980
CAS RN: 1874176-47-2
M. Wt: 119
InChI Key: SJWUBFWOUDJTQB-UHFFFAOYSA-M
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Description

Lithium oxazole-2-carboxylate is a chemical compound used extensively in scientific research due to its unique properties and potential applications. It has the molecular formula C4H2LiNO3 .


Synthesis Analysis

Oxazole is a vital heterocycle moiety, devouring effective healing action with three loci for substitution . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .


Molecular Structure Analysis

The oxazole ring, with one nitrogen atom and one oxygen atom, is known as a prime skeleton for drug discovery . Oxazole compounds, including one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring, are present in various biological activities .


Chemical Reactions Analysis

Oxazole compounds are known for their broad biological activities and are used therapeutically in drug discovery . They exhibit antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antiprogesterone properties .


Physical And Chemical Properties Analysis

Lithium oxazole-2-carboxylate has a molecular weight of 119.1 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . Its exact mass and monoisotopic mass are 119.05077149 g/mol .

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

Lithium oxazole-2-carboxylate derivatives have been studied for their antimicrobial properties. These compounds can be synthesized to target a variety of microbial pathogens. For instance, benzyl 2-phenyloxazole-4-carboxylate showed significant activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) value of 5.7 ± 2.3 µM .

Cancer Research: Cytotoxic Agents

In cancer research, certain oxazole derivatives exhibit cytotoxic activities against cancer cell lines. This makes them potential candidates for the development of anticancer drugs. The mixture of compounds related to oxazole-4-carboxylic acid showed weak cytotoxic activity with an IC50 of 23 µg/mL .

Biofilm Inhibition

Oxazole derivatives have shown promise in inhibiting biofilm formation, which is crucial in combating bacterial infections, especially those resistant to antibiotics. Compounds related to oxazole-4-carboxylic acid interfered with the biofilm formation of Staphylococcus aureus, inhibiting up to 79% of biofilm at 250 µg/mL .

Antidiabetic Activity

Oxazole compounds have been identified with antidiabetic activity. For example, aleglitazar, an antidiabetic drug, contains an oxazole moiety. Researchers can explore lithium oxazole-2-carboxylate derivatives to develop novel antidiabetic medications .

Future Directions

Oxazole-based molecules are becoming a significant heterocyclic nucleus, which have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . The goal is to look for potential oxazole-based medicinal compounds, which are valuable information for drug discovery and synthesis .

properties

IUPAC Name

lithium;1,3-oxazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO3.Li/c6-4(7)3-5-1-2-8-3;/h1-2H,(H,6,7);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWUBFWOUDJTQB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=COC(=N1)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2LiNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium oxazole-2-carboxylate

CAS RN

1874176-47-2
Record name lithium(1+) 1,3-oxazole-2-carboxylate
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